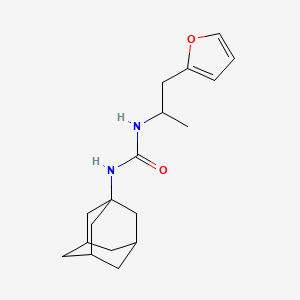
1-((1R,3s)-adamantan-1-yl)-3-(1-(furan-2-yl)propan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,3s)-adamantan-1-yl)-3-(1-(furan-2-yl)propan-2-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Properties of Adamantane-urea Derivatives
The synthesis of adamantane-urea derivatives, such as the reaction of R-adamant-1-yl isocyanates with various amines, has been optimized to yield the target-oriented inhibitors of sEH with high efficiency. These derivatives are characterized by their reduced melting points and increased solubility in water, alongside their inhibitory activity in the nanomolar range, which indicates their potential as pharmacologically active agents (G. Butov, V. Burmistrov, D. Danilov, 2017).
Pharmacological Applications
Adamantane-urea derivatives have shown significant potential as inhibitors of sEH, a promising target for the treatment of hypertension, inflammation, and pain. These compounds exhibit varying degrees of inhibitory activity and solubility, traits that are crucial for their effectiveness and bioavailability. Their design and synthesis are guided by the goal of optimizing these pharmacokinetic properties to enhance their therapeutic potential (V. D'yachenko, D. Danilov, T. K. Shkineva, et al., 2019).
Structural and Functional Characterization
The adamantane-urea derivatives' structure-activity relationships have been explored through various synthetic strategies and pharmacological evaluations. These studies aim to understand how modifications to the adamantane and urea components of these molecules affect their ability to inhibit sEH, thereby influencing their pharmacological profiles. Such insights are invaluable for the rational design of more potent and selective sEH inhibitors (Tristan E. Rose, C. Morisseau, Jun-Yan Liu, et al., 2010).
Advanced Applications and Future Directions
Beyond their role as sEH inhibitors, adamantane-urea derivatives have been explored for various other potential applications, including their use in the formation of self-assembled structures and as components in complex molecular systems. These studies not only underscore the versatility of adamantane-urea derivatives but also highlight the ongoing interest in exploring their applications in areas beyond traditional pharmacology, potentially leading to novel therapeutic strategies and materials (Maurits H. K. Ebbing, M. Villa, J. Valpuesta, et al., 2002).
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-[1-(furan-2-yl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12(5-16-3-2-4-22-16)19-17(21)20-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-4,12-15H,5-11H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPFFOGYFDVBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2605426.png)
![6-chloro-3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2605428.png)


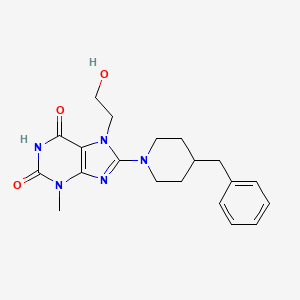
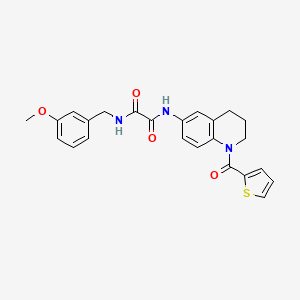
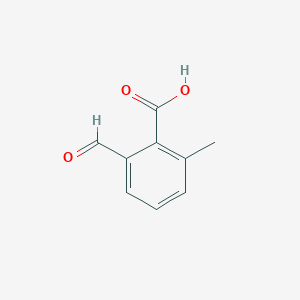

![1-[(4-Phenylpiperazin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B2605438.png)
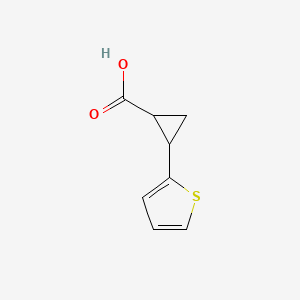

methanone](/img/structure/B2605444.png)
![(3E)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2605446.png)